molecular formula C5H10O5 B12386646 D-Ribose-1,2-13C2

D-Ribose-1,2-13C2

Cat. No.: B12386646
M. Wt: 152.12 g/mol
InChI Key: PYMYPHUHKUWMLA-TYMGBKNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-Ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-1,2-13C2 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the incorporation of the carbon-13 isotope at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation or chemical synthesis, followed by purification steps to isolate the labeled compound. The production must adhere to stringent quality control measures to ensure the isotopic purity and chemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-1,2-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Ribose-1,2-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the fate of ribose in various biochemical pathways.

    Biology: Helps in studying the role of ribose in nucleic acid synthesis and energy metabolism.

    Medicine: Investigates the effects of ribose supplementation in conditions like chronic fatigue syndrome and cardiac energy metabolism.

    Industry: Utilized in the development of new pharmaceuticals and metabolic therapies.

Mechanism of Action

The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where ribose is a key component. As a sugar moiety of adenosine triphosphate (ATP), it plays a crucial role in energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand the biochemical transformations it undergoes. The compound is also involved in protein glycation, inducing inflammation through the receptor for advanced glycation end-products (RAGE)-dependent pathway .

Comparison with Similar Compounds

Comparison: D-Ribose-1,2-13C2 is unique due to the specific labeling of carbon atoms at positions 1 and 2, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled ribose compounds. This specific labeling allows for more precise studies of the initial steps of ribose metabolism and its incorporation into nucleotides and nucleic acids .

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1

InChI Key

PYMYPHUHKUWMLA-TYMGBKNMSA-N

Isomeric SMILES

C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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